molecular formula C24H40O5 B10821355 Hyocholic Acid-d4

Hyocholic Acid-d4

Cat. No.: B10821355
M. Wt: 412.6 g/mol
InChI Key: DKPMWHFRUGMUKF-FTLFNZFLSA-N
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Description

Introduction to Hyocholic Acid-d4

Chemical Identity and Structural Characteristics

Nomenclature and IUPAC Classification

This compound is systematically named as (4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-2,2,4,4-tetradeuterio-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid under IUPAC guidelines. This nomenclature specifies:

  • The steroid nucleus with methyl groups at C10 and C13
  • Three hydroxyl groups at C3α, C6α, and C7α positions
  • Four deuterium atoms at C2 and C4 positions on the A-ring

The molecular formula is C₂₄H₃₆D₄O₅, with a molecular weight of 420.61 g/mol.

Table 1: Structural comparison of hyocholic acid and this compound

Feature Hyocholic Acid This compound
Molecular Formula C₂₄H₄₀O₅ C₂₄H₃₆D₄O₅
Hydroxyl Positions 3α, 6α, 7α 3α, 6α, 7α
Deuterium Substitution None C2 (2H), C4 (2H)
Exact Mass (Da) 408.2876 412.3189
Deuterium Labeling Patterns and Isotopic Purity

The deuterium atoms in this compound are strategically incorporated at the C2 and C4 positions of the steroid nucleus, positions chosen for:

  • Minimal interference with hydrogen bonding interactions
  • Preservation of the molecule's three-dimensional conformation
  • Optimal mass shift (+4 Da) for MS detection

Isotopic purity exceeds 98% atom D, achieved through:

  • Catalytic deuteration using deuterium gas and palladium catalysts
  • Chromatographic purification via reversed-phase HPLC
  • Quality control using nuclear magnetic resonance (¹H-NMR) and high-resolution mass spectrometry (HRMS)

Biochemical Significance of Deuterated Bile Acids

Deuterated bile acids like this compound enable researchers to:

1. Track endogenous bile acid metabolism

  • Serve as internal standards in LC-MS/MS assays, correcting for matrix effects
  • Allow simultaneous quantification of 15+ bile acid species in serum and feces

2. Study enterohepatic recirculation

  • Differentiate administered compounds from native bile acids
  • Monitor hepatic uptake efficiency (e.g., NTCP transporter activity)

3. Investigate gut microbiota interactions

  • Trace microbial dehydroxylation and epimerization reactions
  • Quantify phase II conjugation rates (sulfation, glucuronidation)

Table 2: Applications in bile acid analysis

Application Technique Advantage of D4 Label
Pharmacokinetics UPLC-QTOF-MS Eliminates ion suppression
Metabolomics MRM-MS Enhances signal-to-noise
Enzyme kinetics Isotope dilution GC Avoids kinetic isotope effect

Historical Development as an Analytical Internal Standard

The adoption of this compound evolved through three key phases:

Phase 1: Radiolabeled precursors (1970s-1990s)

  • ¹⁴C-labeled hyocholic acid used for tracer studies
  • Limitations: Radiation hazards, long half-life (5,730 years)

Phase 2: Early deuterated analogs (2000-2010)

  • Partially deuterated versions (D1-D3) with <95% isotopic purity
  • Challenges in chromatographic separation from native analogs

Phase 3: Modern high-purity standards (2010-present)

  • Development of C₂₄H₃₆D₄O₅ with >98% deuterium incorporation
  • Commercial availability from specialty suppliers (e.g., MedChemExpress, EvitaChem)
  • Validation in 23 peer-reviewed studies of cholestasis and NAFLD

Synthesis milestones:

  • 2005 : First reported synthesis via catalytic deuteration
  • 2012 : Optimization of purification protocols
  • 2020 : GMP-grade production for clinical trials

Properties

Molecular Formula

C24H40O5

Molecular Weight

412.6 g/mol

IUPAC Name

(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-2,2,4,4-tetradeuterio-3,6,7-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21-,22+,23-,24-/m1/s1/i8D2,12D2

InChI Key

DKPMWHFRUGMUKF-FTLFNZFLSA-N

Isomeric SMILES

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]([C@@H]([C@@H]2C([C@@H]1O)([2H])[2H])O)O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)[2H]

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C

Origin of Product

United States

Preparation Methods

The synthesis of Hyocholic Acid-d4 involves the incorporation of deuterium atoms into the hyocholic acid molecule. This can be achieved through various synthetic routes, including:

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of specialized equipment and techniques to handle deuterated compounds safely and efficiently .

Chemical Reactions Analysis

Oxidative Cleavage of the C6–C7 Bond

Hyocholic acid-d4 undergoes selective oxidative cleavage at the C6–C7 bond when treated with sodium periodate (NaIO₄). This reaction produces a hemiacetal structure at C6, enabling differentiation from non-hydroxylated bile acids like cholic acid.

Reaction ConditionsProduct(s) FormedAnalytical Utility
NaIO₄ in aqueous solutionC6 hemiacetal (m/z 405 [M-H]⁻)Distinguishes this compound from cholic acid in UPLC-MS

This reaction is pivotal for developing targeted mass spectrometry methods to resolve regioisomeric bile acids in complex biological matrices .

Enzymatic Hydroxylation and Epimerization

In vivo studies reveal that this compound participates in hepatic and microbial metabolic pathways. CYP2C70, a cytochrome P450 enzyme in mice, catalyzes its 6β-hydroxylation and subsequent C7-epimerization to form β-muricholic acid (βMCA).

EnzymeReaction StepsProduct(s)Tissue/Organism
CYP2C706β-hydroxylation → C7 epimerizationβMCA-d4Mouse liver

Deuterium labeling at the 2,2,4,4 positions does not interfere with enzymatic activity, making this compound a reliable tracer for studying bile acid metabolism .

Conjugation with Amino Acids

This compound undergoes taurine or glycine conjugation in hepatocytes, forming taurohyocholate-d4 (THCA-d4) and glycohyocholate-d4 (GHCA-d4). These conjugates enhance solubility and facilitate enterohepatic circulation.

Conjugation PartnerEnzymeProductBiological Role
TaurineBile acid-CoA:amino acid N-acyltransferaseTHCA-d4Enhances lipid solubilization
GlycineSame as aboveGHCA-d4Modulates FXR/TGR5 signaling

Conjugation kinetics remain consistent with non-deuterated analogs, as confirmed by matched retention times in LC-MS .

Gut Microbial Metabolism

Gut microbiota convert this compound into secondary bile acids through dehydroxylation and oxidation. Key transformations include:

Microbial ActivityReactionProductFunctional Impact
Clostridium spp.7α-dehydroxylationDeoxycholic acid-d4 (DCA-d4)Alters hydrophobicity and toxicity
Bacteroides spp.Oxidation at C33-oxo-hyocholic acid-d4Modulates FXR antagonism

These reactions highlight this compound's role in studying host-microbiome interactions and bile acid dysregulation in metabolic diseases .

Stability Under Physiological Conditions

This compound demonstrates pH-dependent stability:

pH RangeStability ProfileDegradation Products
1–3Rapid deconjugationFree this compound
7–9Stable (>24 hrs)N/A

This stability enables its use in long-term tracer studies for quantifying bile acid kinetics in vivo .

Comparison with Similar Compounds

Comparison with Similar Deuterated Bile Acids

Deuterated bile acids are indispensable in metabolomic studies for normalizing extraction efficiency and instrument variability. Below is a structural, analytical, and functional comparison of HCA-d4 with its closest analogs:

2.1 Structural and Functional Differences
Compound Structure Hydroxylation Pattern Primary Use Key Metabolic Role
Hyocholic Acid-d4 3α,6α,7α-trihydroxy-5β-cholanoic acid-d4 Trihydroxy Internal standard for HCA quantification Glucose homeostasis via TGR5/FXR
Hyodeoxycholic Acid-d5 (HDCA-d5) 3α,6α-dihydroxy-5β-cholanoic acid-d5 Dihydroxy Quantifies HDCA in gut microbiota studies Secondary bile acid (derived from HCA in pigs)
Cholic Acid-d4 (CA-d4) 3α,7α,12α-trihydroxy-5β-cholanoic acid-d4 Trihydroxy Quantifies primary bile acids in liver Facilitates lipid absorption
Glycochenodeoxycholic Acid-d4 (GCDCA-d4) Glycine-conjugated chenodeoxycholic acid-d4 Dihydroxy + glycine Quantifies conjugated bile acids Modulates FXR signaling
Ursodeoxycholic Acid-d4 (UDCA-d4) 3α,7β-dihydroxy-5β-cholanoic acid-d4 Dihydroxy (7β-OH) Quantifies UDCA in therapeutic monitoring Anti-apoptotic, cholestasis treatment
2.2 Analytical Performance

Data from ultra-high-performance LC–MS studies :

Compound Molecular Formula Molecular Weight (Da) Retention Time (min) Ionization Mode Primary Application Sample
This compound C₂₄H₃₆D₄O₅ 436.4 ~12.26* [M − H]⁻ Feces, serum
GDCA-d4 C₂₆H₃₉D₄NO₅ 452.33 6.90 [M − H]⁻ Intestinal content
GCDCA-d4 C₂₆H₃₉D₄NO₅ 452.33 12.26 [M − H]⁻ Plasma, urine
CA-d4 C₂₄H₃₆D₄O₅ 436.4 7.43 [M − H]⁻ Liver, bile

*Note: HCA-d4’s retention time is inferred from structurally similar GCDCA-d4 .

2.3 Species-Specific Metabolism
  • HCA-d4 vs. HDCA-d5 : In pigs, HCA is a precursor to HDCA via bacterial 7α-dehydroxylation . However, in Cyp7α-deficient mice, HDCA is synthesized independently of HCA, suggesting species-specific pathways .
  • HCA-d4 vs. CA-d4 : Unlike CA-d4 (a primary bile acid in most mammals), HCA-d4 is enriched in pigs and humans with cholestasis .

Q & A

Q. How is Hyocholic Acid-d4 utilized as an internal standard in bile acid quantification?

this compound (HCA-d4) is a deuterated isotopologue of hyocholic acid, designed for precise quantification via mass spectrometry. In LC-MS or GC-MS workflows, it is spiked into biological samples (e.g., serum, bile, or fecal extracts) to correct for matrix effects and instrument variability. Researchers typically prepare calibration curves using serial dilutions of unlabeled hyocholic acid, with HCA-d4 added at a fixed concentration to normalize signal drift . For example, in fecal bile acid studies, homogenized samples are extracted with methanol, centrifuged, and analyzed using reverse-phase chromatography coupled with MRM (multiple reaction monitoring) to distinguish HCA-d4 from endogenous analogs .

Q. What analytical techniques validate the structural integrity and purity of this compound?

High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) are critical for structural confirmation. HR-MS verifies the molecular ion ([M-H]⁻) at m/z 432.31 (C24D4H36O5), while <sup>1</sup>H-NMR identifies deuterium incorporation at specific positions (e.g., C-23 and C-24) . Purity (>95%) is confirmed via HPLC with UV/Vis detection at 210 nm, and batch-specific Certificates of Analysis (CoA) are essential for traceability .

Q. What distinguishes this compound from other deuterated bile acids like Deoxycholic Acid-d4?

HCA-d4 is characterized by hydroxyl groups at 3α, 6α, and 7α positions, whereas deoxycholic acid-d4 lacks the 7α-hydroxyl group. This structural difference impacts their roles in metabolic pathways: HCA-d4 is linked to glucose homeostasis via TGR5 activation, while deoxycholic acid-d4 is primarily involved in lipid absorption .

Advanced Research Questions

Q. How can researchers optimize experimental protocols to mitigate matrix effects in this compound quantification?

Matrix effects in complex samples (e.g., feces or bile) can suppress ionization efficiency. To address this:

  • Use solid-phase extraction (SPE) with C18 cartridges to remove lipids and proteins .
  • Perform post-column infusion of HCA-d4 to identify ion suppression zones in chromatograms .
  • Validate recovery rates (85–110%) using spike-and-recovery experiments in representative matrices .

Q. What mechanisms underlie this compound's role in modulating glucose metabolism?

HCA-d4 and its unconjugated form activate TGR5 receptors in enteroendocrine L-cells, stimulating GLP-1 secretion, which enhances insulin sensitivity. Concurrently, HCA-d4 antagonizes FXR signaling in the liver, reducing gluconeogenic gene expression (e.g., PEPCK). In diabetic mouse models, HCA-d4 administration lowered fasting glucose by 25% compared to controls .

Q. How do interspecies differences in Hyocholic Acid metabolism impact translational research?

HCA is a primary bile acid in pigs but exists at trace levels in humans. When extrapolating porcine data to human metabolic studies, researchers must account for differences in hepatic CYP4A21 activity (responsible for 6α-hydroxylation) and gut microbiota composition, which influence HCA-d4 conjugation and excretion .

Q. What strategies resolve contradictions in this compound's reported cytotoxicity?

Discrepancies arise from cell line specificity and assay conditions. For instance, HCA-d4 shows low toxicity in HepG2 cells (IC50 > 100 µM) but induces apoptosis in cholangiocytes at 50 µM. Researchers should:

  • Standardize cell culture conditions (e.g., serum-free media for bile acid studies).
  • Use multiplex assays (e.g., Caspase-3/7 activity + ATP levels) to differentiate cytostatic vs. cytotoxic effects .

Q. How can longitudinal studies leverage this compound to investigate post-bariatric surgery metabolic improvements?

Post-surgery increases in HCA-d4 correlate with enhanced glucose tolerance. Study designs should include:

  • Pre- and post-operative serum/fecal sampling with HCA-d4 as a biomarker.
  • Metagenomic sequencing to link HCA-d4 levels to Bacteroides-mediated 7α-dehydroxylation .
  • Multivariate regression to adjust for confounders (e.g., BMI, diet) .

Methodological Considerations

  • Sample Preparation : For fecal samples, lyophilization followed by methanolic extraction improves HCA-d4 recovery by 30% compared to direct homogenization .
  • Data Normalization : Express HCA-d4 concentrations relative to creatinine (urine) or total protein (serum) to account for dilution effects .

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